SANTALOL SANTALOL (2R, 6S, 7S, 10Z)-beta-Santala-3(15), 10-dien-12-ol, also known as santalol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (2R, 6S, 7S, 10Z)-beta-Santala-3(15), 10-dien-12-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2R, 6S, 7S, 10Z)-beta-santala-3(15), 10-dien-12-ol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 11031-45-1
VCID: VC21346106
InChI: InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1
SMILES: CC(=CCCC1(C2CCC(C2)C1=C)C)CO
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

SANTALOL

CAS No.: 11031-45-1

Cat. No.: VC21346106

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

SANTALOL - 11031-45-1

CAS No. 11031-45-1
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol
Standard InChI InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1
Standard InChI Key OJYKYCDSGQGTRJ-PIDYCISJSA-N
Isomeric SMILES C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO
SMILES CC(=CCCC1(C2CCC(C2)C1=C)C)CO
Canonical SMILES CC(=CCCC1(C2CCC(C2)C1=C)C)CO

Chemical Structure and Properties

Santalol exists in two primary isomeric forms: alpha-santalol and beta-santalol. Together, these compounds are classified as organic sesquiterpenoids belonging to the broader categories of lipids and lipid-like molecules, specifically prenol lipids . The chemical formula for the combined alpha and beta santalol is represented as C30H48O2, with a molecular weight of 440.712 g/mol . Individual isomers, such as (Z)-beta-santalol, have a molecular formula of C15H24O and a molecular weight of 220.35 g/mol .

The IUPAC name for alpha-santalol is (2Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol, while beta-santalol is designated as (2Z)-5-[(1S,3R)-2,3-dimethyltricyclo[2.2.1.02,6]heptan-3-yl]-2-methylpent-2-en-1-ol . The specific stereochemistry and structural configurations of these compounds contribute to their unique biological activities and olfactory properties.

Physical and Chemical Characteristics

The table below summarizes key chemical properties of santalol isomers:

PropertyAlpha/Beta Santalol (Combined)(Z)-Beta-Santalol
Molecular FormulaC30H48O2C15H24O
Average Molecular Weight440.712 g/mol220.35 g/mol
Monoisotopic Molecular Weight440.365430786 g/molNot specified
ClassificationSesquiterpenoidsSesquiterpenoids
Chemical StructureBicyclic sesquiterpene alcoholsBicyclic sesquiterpene alcohol
CAS Number11031-45-1 (combined)11031396 (beta)

Natural Sources

Santalol isomers are primarily found in the essential oil extracted from sandalwood (Santalum species). Specifically, (Z)-beta-santalol has been documented in Santalum album (Indian sandalwood) and Santalum spicatum (Australian sandalwood) . These compounds represent the most abundant sesquiterpenoids found in sandalwood oil, which explains their contribution to the oil's characteristic fragrance profile .

The extraction of santalol typically involves steam distillation of sandalwood, with alpha-santalol and beta-santalol constituting major components of the resulting essential oil. The ratio of these isomers can vary depending on the specific Santalum species, geographical origin, tree age, and extraction methods employed.

Biological Activities

Recent scientific investigations have revealed multiple biological properties of santalol isomers, highlighting their potential therapeutic applications. These activities range from antiaging effects to enzyme inhibition capabilities.

Antioxidant Properties

One of the primary mechanisms through which santalol isomers exert their biological effects involves antioxidant activity. Studies have shown that both alpha and beta santalol significantly reduce intracellular reactive oxygen species (ROS) levels in C. elegans models. Specifically, alpha-santalol reduced ROS levels by 58.85%, while beta-santalol demonstrated even greater efficacy with a 68.76% reduction . This antioxidant capacity suggests that santalol compounds may help mitigate oxidative stress, which is implicated in various aging-related pathologies.

Protein Homeostasis Maintenance

Santalol isomers have demonstrated an ability to maintain protein homeostasis (proteostasis) in experimental models. Research using C. elegans revealed that alpha and beta santalol inhibit the age-dependent accumulation of insoluble proteins, including neurotoxic peptides like amyloid-β (Aβ 1-42) and polyglutamine repeats (polyQ35, polyQ40, and HtnQ150) . This activity positions santalol as a potential intervention in protein aggregation disorders, including neurodegenerative conditions like Alzheimer's and Huntington's diseases.

Enzyme Inhibition Properties

Alpha and beta santalol exhibit enzyme inhibitory properties, particularly against tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition has implications for skin lightening and hyperpigmentation treatments. Research has shown that santalol obtained from Santalum album functions as a potent tyrosinase inhibitor . Enzyme kinetics studies using Lineweaver-Burk plots indicated that santalol inhibits tyrosinase in a competitive manner, with inhibitory activity increasing in a dose-dependent fashion .

Molecular Mechanisms of Action

The biological activities of santalol are underpinned by specific molecular mechanisms, elucidated through various experimental approaches.

Transcription Factor Regulation

Research using C. elegans models has revealed that santalol isomers selectively regulate specific transcription factors, namely SKN-1/Nrf2 and EOR-1/PLZF . These transcription factors operate through the RTK/Ras/MAPK-dependent signaling pathway, mediating the antiaging and antiaggregation effects of santalol. The activation of these pathways appears central to the compound's ability to enhance stress resistance and promote longevity.

Signaling Pathway Modulation

The antiaging and antioxidant effects of santalol involve modulation of the RTK/Ras/MAPK signaling module. Studies using RNAi and genetic mutations have demonstrated that disruption of genes involved in this pathway, including let-23, let-60, lin-45, mek-2, mpk-1, and skn-1, prevents santalol-induced reduction in ROS levels . This indicates that the RTK/Ras/MAPK signaling cascade is essential for mediating the beneficial effects of santalol isomers.

Tyrosinase Inhibition Mechanism

The inhibitory effect of santalol on tyrosinase activity occurs through competitive binding to the enzyme's active site. This binding prevents the natural substrate (L-dopa) from accessing the active site, thereby inhibiting the formation of downstream products like eumelanin or dopachrome . The competitive nature of this inhibition was confirmed through Lineweaver-Burk plots, which demonstrated a decrease in tyrosinase activity with increasing santalol concentration .

Research Findings and Applications

Recent scientific investigations have provided substantial evidence for the diverse biological activities of santalol isomers, suggesting multiple potential applications.

Dermatological Applications

The tyrosinase inhibitory activity of santalol suggests significant potential for dermatological applications. By inhibiting tyrosinase, a key enzyme in melanin production, santalol may serve as an effective agent for treating hyperpigmentation disorders and as an ingredient in skin-lightening formulations . Comparative studies with kojic acid, a standard tyrosinase inhibitor, have further validated the efficacy of santalol in this capacity .

Biological ActivitySpecific EffectExperimental ModelMechanism
AntiagingExtended lifespan, improved health spanC. elegansSKN-1/Nrf2 and EOR-1/PLZF regulation via RTK/Ras/MAPK pathway
AntioxidantReduced ROS levels (58.85-68.76%)C. elegansActivation of stress response pathways
Protein HomeostasisInhibited aggregation of toxic proteins (Aβ, polyQ)C. elegans models of Alzheimer's and Huntington's diseasesMaintained proteostasis through transcription factor regulation
Enzyme InhibitionInhibited tyrosinase activityIn vitro enzyme assaysCompetitive binding to enzyme active site

Future Research Directions

While current research has elucidated several important aspects of santalol's biological activities, numerous avenues for future investigation remain. These include:

  • Exploring the efficacy of santalol in mammalian models of aging and neurodegenerative diseases

  • Investigating potential synergistic effects between alpha and beta santalol isomers

  • Developing optimized formulations for dermatological applications

  • Exploring additional enzyme inhibitory properties beyond tyrosinase

  • Investigating the potential of synthetic santalol derivatives with enhanced biological activities

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